2-Oxa-9-azaspiro[5.5]undecane hydrochloride
Overview
Description
2-Oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid yields the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. The use of advanced catalysts and reaction conditions can streamline the process, making it more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide can be used to introduce azido groups into the spirocyclic structure.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed to modify the functional groups within the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups, altering the compound’s properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Oxa-9-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the MmpL3 protein, a transporter protein essential for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecane
- 3-Oxa-9-azaspiro[5.5]undecane
- 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane
Comparison: 2-Oxa-9-azaspiro[5.5]undecane hydrochloride is unique due to its specific structural features and biological activity. Compared to similar compounds, it exhibits higher activity against certain bacterial strains and has a more straightforward synthetic route . Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Properties
IUPAC Name |
2-oxa-9-azaspiro[5.5]undecane;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUYEFXSCVKPPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)COC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857377 | |
Record name | 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956370-88-9, 374795-48-9 | |
Record name | 2-Oxa-9-azaspiro[5.5]undecane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956370-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxa-9-azaspiro[5.5]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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